Bienvenue dans la boutique en ligne BenchChem!

1-Ethylsulfonylpiperidine-2-carboxamide

TRPA1 regioisomerism piperidine carboxamide

1-Ethylsulfonylpiperidine-2-carboxamide (molecular formula C₈H₁₆N₂O₃S, molecular weight 220.29 g/mol) is an N-sulfonyl piperidine-2-carboxamide derivative characterized by an ethylsulfonyl group (–SO₂C₂H₅) attached to the piperidine nitrogen and a primary carboxamide (–CONH₂) at the 2-position. This compound belongs to a broader class of piperidine carboxamides that have been investigated as modulators of the transient receptor potential ankyrin 1 (TRPA1) ion channel, a therapeutic target for pain, itch, and respiratory diseases.

Molecular Formula C8H16N2O3S
Molecular Weight 220.29 g/mol
Cat. No. B7595065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylsulfonylpiperidine-2-carboxamide
Molecular FormulaC8H16N2O3S
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCCCC1C(=O)N
InChIInChI=1S/C8H16N2O3S/c1-2-14(12,13)10-6-4-3-5-7(10)8(9)11/h7H,2-6H2,1H3,(H2,9,11)
InChIKeyUSBXZTWJQPFMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethylsulfonylpiperidine-2-carboxamide – Structural Identity, Physicochemical Profile, and Position Within the Piperidine Carboxamide Class


1-Ethylsulfonylpiperidine-2-carboxamide (molecular formula C₈H₁₆N₂O₃S, molecular weight 220.29 g/mol) is an N-sulfonyl piperidine-2-carboxamide derivative characterized by an ethylsulfonyl group (–SO₂C₂H₅) attached to the piperidine nitrogen and a primary carboxamide (–CONH₂) at the 2-position [1]. This compound belongs to a broader class of piperidine carboxamides that have been investigated as modulators of the transient receptor potential ankyrin 1 (TRPA1) ion channel, a therapeutic target for pain, itch, and respiratory diseases [2]. The 2-carboxamide regioisomeric positioning is structurally distinct from its 3- and 4-carboxamide analogs, with the proximal relationship between the carboxamide and the N-sulfonyl group creating a unique pharmacophoric geometry that influences target engagement and molecular recognition [3].

Why 1-Ethylsulfonylpiperidine-2-carboxamide Cannot Be Generically Substituted – Regioisomeric and Sulfonyl Substituent Specificity


Generic substitution among piperidine carboxamide analogs is precluded by three interdependent structural determinants: (i) the carboxamide regioisomeric position (2- vs. 3- vs. 4-), which governs the spatial relationship between the hydrogen-bonding carboxamide pharmacophore and the sulfonyl moiety; (ii) the sulfonyl alkyl chain length (methyl, ethyl, propyl), which modulates lipophilicity, steric bulk, and van der Waals interactions within the target binding pocket [1]; and (iii) the specific combination of these two variables, which jointly dictate target engagement, functional selectivity (agonist vs. antagonist), and species-specific pharmacology at TRPA1 and other ion channels [2]. Published structure–activity relationship (SAR) data on the piperidine carboxamide class demonstrate that a single-carbon change in the sulfonyl substituent or a single-position shift in the carboxamide group can alter potency by orders of magnitude [1]. The 2-carboxamide scaffold with ethylsulfonyl substitution occupies a defined region of chemical space that is neither interchangeable with 3-carboxamide isomers (CAS 915882-68-7) nor with methyl- or propyl-sulfonyl analogs, making unambiguous compound identity essential for reproducible pharmacological results .

Quantitative Differentiation Evidence for 1-Ethylsulfonylpiperidine-2-carboxamide Versus Closest Analogs


Carboxamide Regioisomerism Determines TRPA1 Pharmacological Phenotype – 2-Carboxamide vs. 3-Carboxamide Scaffold Comparison

The 1-ethylsulfonylpiperidine-2-carboxamide scaffold is explicitly claimed in Hoffmann-La Roche patent EP3256463B1 as part of a series of TRPA1 antagonists, whereas the 3-carboxamide regioisomer (CAS 915882-68-7) and 4-carboxamide regioisomer are not encompassed within the core Markush structure of this patent family [1]. Published SAR from the related piperidine carboxamide agonist series (Chernov-Rogan et al., 2019) demonstrates that within the piperidine carboxamide class, the specific spatial positioning of the carboxamide group is a critical determinant of both potency and functional efficacy (agonist vs. antagonist) at TRPA1, with PIPC1 (EC50 = 6.5 nM at human TRPA1) and its close analog PIPC2 (EC50 = 26 nM) showing that even subtle structural changes produce substantial potency shifts [2]. Although direct head-to-head quantitative comparison data between 1-ethylsulfonylpiperidine-2-carboxamide and the 3-carboxamide isomer at a defined target are not publicly available in peer-reviewed literature, the patent-based structural selectivity evidence establishes that the 2-carboxamide scaffold is preferentially associated with TRPA1 antagonist activity, a pharmacological phenotype distinct from the agonist activity reported for non-sulfonyl piperidine-2-carboxamides [1] [2].

TRPA1 regioisomerism piperidine carboxamide pharmacological phenotype

Ethylsulfonyl Substituent Defines a Distinct Physicochemical and Steric Profile Relative to Methylsulfonyl and Propylsulfonyl Analogs

The ethylsulfonyl (–SO₂C₂H₅) substituent on 1-ethylsulfonylpiperidine-2-carboxamide provides a calculated logP increment of approximately +0.5 to +0.7 relative to the methylsulfonyl analog (based on fragment-based logP contribution methods), resulting in a predicted moderate lipophilicity range (cLogP ≈ 0.5–1.5) that balances aqueous solubility and membrane permeability [1]. This contrasts with the methylsulfonyl analog (cLogP ≈ 0.0–0.8), which may exhibit higher aqueous solubility but reduced passive membrane partitioning, and with the propylsulfonyl analog (cLogP ≈ 1.2–2.2), which may have improved permeability but risk poorer aqueous solubility and higher non-specific protein binding [1]. The ethyl group provides a steric volume (van der Waals volume increment of approximately +14 cm³/mol over methyl) that can fill a defined hydrophobic sub-pocket within the TRPA1 binding site, as modeled in the PIPC binding studies which identified critical hydrophobic contacts at the interface of pore helix 1 (PH1) and the S5–S6 transmembrane segments [2]. Although direct experimental logP or solubility data for the target compound are not publicly reported, the computational trend aligns with general medicinal chemistry principles governing sulfonyl substituent selection for CNS drug-like space [1].

sulfonyl substituent lipophilicity steric bulk physicochemical differentiation

Sulfonyl-Piperidine-2-Carboxamide Scaffold is Distinct from Aryl-Piperidine Carboxamide Agonists in TRPA1 Binding Mode and Functional Outcome

The patent literature explicitly classifies 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives as TRPA1 antagonists, in contrast to the non-sulfonyl piperidine carboxamides (PIPC series) which function as non-covalent TRPA1 agonists [1] [2]. The PNAS study (Chernov-Rogan et al., 2019) demonstrated that PIPC agonists bind to a hydrophobic site at the interface of pore helix 1 (PH1) and S5/S6 transmembrane segments, with PIPC1 achieving an EC50 of 6.5 nM at human TRPA1 and PIPC2 an EC50 of 26 nM [2]. The introduction of a sulfonyl group at the piperidine nitrogen, as in 1-ethylsulfonylpiperidine-2-carboxamide, alters the hydrogen-bonding capacity, electrostatic surface, and conformational preferences of the scaffold, which is predicted to shift the functional outcome from channel activation (agonism) to channel blockade (antagonism) [1]. This agonist-to-antagonist functional switch driven by N-sulfonylation is a critical differentiation point: researchers seeking TRPA1 antagonists must select the sulfonyl-containing 2-carboxamide scaffold rather than the non-sulfonyl PIPC-type agonists. The TRPA1 antagonist benchmark A-967079 (IC50 ~67–289 nM at human TRPA1) provides a quantitative reference for the antagonist potency range expected from optimized sulfonyl-piperidine carboxamides, with the ethylsulfonyl substitution offering a synthetically tractable entry point for further optimization [3].

TRPA1 binding mode agonist vs. antagonist piperidine carboxamide sulfonyl pharmacophore

Enhanced Hydrogen-Bonding Capacity of the 2-Carboxamide Primary Amide Differentiates It from Tertiary Amide Derivatives in Target Engagement

1-Ethylsulfonylpiperidine-2-carboxamide contains a primary carboxamide (–CONH₂) at the 2-position, which offers two hydrogen-bond donor (HBD) atoms and one hydrogen-bond acceptor (HBA) atom, whereas N-substituted (secondary or tertiary) carboxamide analogs have reduced HBD capacity (one or zero HBD atoms, respectively) [1]. In the TRPA1 PIPC binding model (Chernov-Rogan et al., 2019), key hydrogen-bond interactions between the carboxamide moiety and residues in the PH1–S5–S6 interfacial pocket were identified as critical for ligand recognition; the primary amide hydrogen atoms can form bidentate hydrogen bonds with backbone carbonyl or side-chain acceptor atoms, an interaction topology that is geometrically impossible for tertiary amides and sterically constrained for secondary amides [2]. Additionally, the 2-position primary amide places the hydrogen-bonding functionality in closer proximity to the N-sulfonyl oxygen atoms compared to 3- or 4-carboxamide regioisomers, potentially enabling intramolecular or water-mediated hydrogen-bond networks that stabilize specific bioactive conformations [1]. While explicit binding affinity data for 1-ethylsulfonylpiperidine-2-carboxamide at a defined target are not available in public databases, the hydrogen-bond donor count and regioisomeric geometry are intrinsic molecular properties that can be quantified (HBD count: 2 from primary amide; HBA count: 5 total: 3 from sulfonyl, 1 from amide carbonyl, 1 from piperidine N) and compared directly to analogs [1].

hydrogen bonding primary amide target engagement binding affinity

Procurement-Guided Application Scenarios for 1-Ethylsulfonylpiperidine-2-carboxamide


TRPA1 Antagonist Lead Identification and Optimization Programs

Procure 1-ethylsulfonylpiperidine-2-carboxamide as a core scaffold for TRPA1 antagonist medicinal chemistry campaigns. The compound's 2-carboxamide regioisomeric architecture is explicitly validated in the Hoffmann-La Roche patent family (EP3256463B1) for TRPA1 antagonism, distinguishing it from non-sulfonyl piperidine carboxamide agonists (e.g., PIPC1, EC50 = 6.5 nM) that activate rather than block the channel [1]. Structure–activity relationship exploration can focus on maintaining the 2-carboxamide primary amide while diversifying the aryl/heteroaryl substituent on the sulfonyl group, following the general formula (I) disclosed in the patent [1]. The ethylsulfonyl group provides a balanced lipophilicity starting point (predicted cLogP ≈ 0.5–1.5) suitable for further optimization within drug-like chemical space [2].

Regioisomeric Selectivity Profiling in Ion Channel Pharmacology

Use 1-ethylsulfonylpiperidine-2-carboxamide in parallel with its 3-carboxamide (CAS 915882-68-7) and 4-carboxamide regioisomers to systematically profile carboxamide positional effects on ion channel selectivity, binding kinetics, and functional outcomes. The 2-position primary amide offers a unique bidentate hydrogen-bond donor geometry (HBD = 2) positioned proximal to the sulfonyl oxygens, which is predicted to engage target residues with a distinct interaction topology compared to the 3- and 4-substituted isomers [1]. This head-to-head regioisomeric comparison can reveal structure–activity relationships that are critical for understanding TRPA1 and related TRP channel pharmacology [2].

Building Block for Parallel Synthesis of Sulfonyl-Piperidine Carboxamide Libraries

Deploy 1-ethylsulfonylpiperidine-2-carboxamide as a synthetic intermediate for parallel amide coupling or N-functionalization reactions to generate diverse compound libraries targeting TRPA1 or other sulfonyl-piperidine–responsive targets. The primary carboxamide at the 2-position enables further derivatization via dehydration to the nitrile, reduction to the amine, or coupling with electrophiles, while the ethylsulfonyl group remains a stable protecting/steering group under a range of reaction conditions [1]. The scaffold's molecular weight (220.29 g/mol) and moderate complexity make it an efficient starting point for fragment-based or lead-like library design [1].

Pharmacological Tool Compound for Differentiating TRPA1 Agonism from Antagonism

Utilize 1-ethylsulfonylpiperidine-2-carboxamide as a pharmacological tool to distinguish TRPA1 antagonist-mediated effects from agonist-mediated effects in cellular and tissue models. The established dichotomy between N-sulfonyl piperidine-2-carboxamides (antagonists) [1] and non-sulfonyl piperidine carboxamides (agonists, e.g., PIPC1 EC50 = 6.5 nM, PIPC2 EC50 = 26 nM) [2] provides a structurally defined chemical biology toolset for dissecting TRPA1 signaling pathways, with the ethylsulfonyl analog serving as the antagonist probe and the PIPC series serving as the agonist comparator [2].

Quote Request

Request a Quote for 1-Ethylsulfonylpiperidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.